ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane derivative can be synthesized through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Triazole Formation: The triazole ring is formed by reacting appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions.
Sulfanyl Group Introduction: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.
Final Coupling: The final step involves coupling the adamantane, triazole, and sulfanyl intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The adamantane and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antiviral agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The adamantane moiety imparts rigidity and thermal stability, making this compound useful in the development of advanced materials.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate
- Ethyl (2-formamido-1,3-thiazol-4-yl) (oxo)acetate
Uniqueness
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of adamantane, triazole, and sulfanyl groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O3S/c1-4-21-8-7-9-22(5-2)25(21)32-23(30-31-27(32)36-17-24(33)35-6-3)16-29-26(34)28-13-18-10-19(14-28)12-20(11-18)15-28/h7-9,18-20H,4-6,10-17H2,1-3H3,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWULZDHQBQJYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)OCC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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